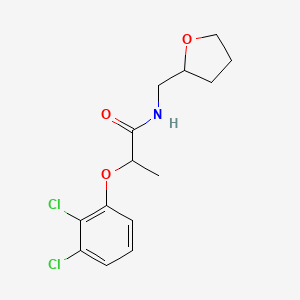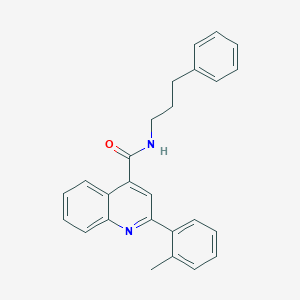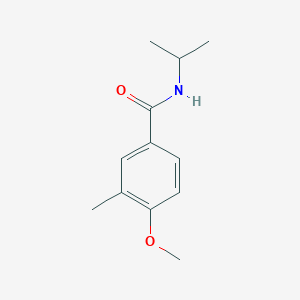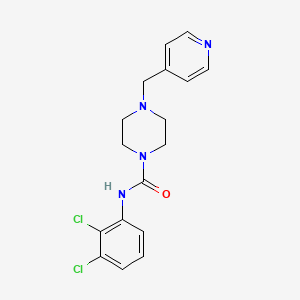
5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. This compound is a member of the 1,2,4-triazole family and is known for its unique chemical properties that make it a versatile tool in various fields of study.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its ability to inhibit various enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. This compound has been shown to target specific molecular pathways involved in cell proliferation, angiogenesis, and inflammation, making it a promising candidate for the development of new therapies.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol have been studied extensively in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various animal models. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency, selectivity, and low toxicity. This compound can be easily synthesized and purified, making it readily available for use in various assays and experiments. However, limitations include its limited solubility in water and its potential for off-target effects, which may require further optimization.
Future Directions
There are several future directions for the study of 5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of new cancer therapies that target specific molecular pathways using this compound. Another direction is the investigation of its potential use as a pesticide or herbicide in agriculture. Additionally, further studies are needed to optimize its chemical properties and reduce its potential for off-target effects, which may improve its overall efficacy as a therapeutic agent.
In conclusion, 5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a valuable tool in scientific research with potential applications in medicine and agriculture. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new therapies and further investigation is needed to optimize its properties and reduce its limitations.
Scientific Research Applications
The unique chemical properties of 5-(5-bromo-2-furyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol make it a valuable tool in scientific research. This compound has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. It has also been investigated for its use in agriculture as a pesticide and herbicide.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-12-7-6-11(19-12)13-16-17-14(20)18(13)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBGSOHOJTRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromofuran-2-yl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)

![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4750892.png)



![2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B4750915.png)
![5-[(3-bromobenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4750924.png)